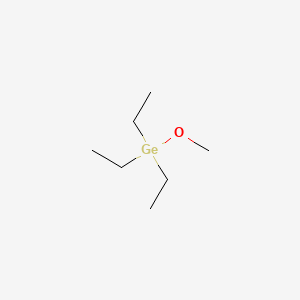
4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Overview
Description
4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound with the molecular formula C7H7ClF3N3 and a molecular weight of 225.60 g/mol . This compound is part of the pyrimidine family, which is known for its aromatic heterocyclic structure containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are significant in various fields due to their pharmacological properties and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine are currently unknown. This compound is a unique chemical provided to early discovery researchers . More research is needed to identify its primary targets and their roles.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As research advances, these effects will be identified and described in detail.
Preparation Methods
The synthesis of 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine involves several steps. One common method includes the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with N,N-dimethylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form pyrimidine derivatives.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer properties.
Biological Studies: The compound is utilized in studying enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:
4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine: Similar in structure but with an ethyl group instead of a trifluoromethyl group.
6-Chloro-N,N-dimethylpyrimidin-4-amine: Lacks the trifluoromethyl group and has a different substitution pattern.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, such as increased lipophilicity and metabolic stability .
Properties
IUPAC Name |
4-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF3N3/c1-14(2)6-12-4(7(9,10)11)3-5(8)13-6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIVSXVKEFAZPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592205 | |
| Record name | 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-97-9 | |
| Record name | 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627699.png)

![N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1627701.png)









![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B1627716.png)
![N-[(3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1627718.png)
